3-Methoxy-2,2-dimethylcyclobutan-1-amine
Description
3-Methoxy-2,2-dimethylcyclobutan-1-amine is a cyclobutane-derived amine featuring a methoxy group at position 3 and two methyl groups at position 2. Its molecular formula is C₇H₁₅NO (MW = 129.20 g/mol), with a CAS number of 1384430-73-2 . Key structural identifiers include:
Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺ = 128.7 Ų) suggest a compact molecular conformation, critical for mass spectrometry-based identification . The compound is classified under GHS hazard codes H226 (flammable liquid) and H314 (causes severe skin burns/eye damage), necessitating careful handling .
Properties
IUPAC Name |
3-methoxy-2,2-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQMEXCEVGRIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,2-dimethylcyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2-dimethylcyclobutanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2,2-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 3-methoxy-2,2-dimethylcyclobutanone or 3-methoxy-2,2-dimethylcyclobutanecarboxylic acid.
Reduction: Formation of 3-methoxy-2,2-dimethylcyclobutanol or 3-methoxy-2,2-dimethylcyclobutylamine.
Substitution: Formation of various substituted cyclobutanamines depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2,2-dimethylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,2-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The methoxy group and the amine functionality allow it to participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methoxy vs. Ethoxy
- Used as a protein degrader building block, indicating utility in PROTACs (Proteolysis-Targeting Chimeras) .
Ring Substitution Patterns
- 3,3-Dimethoxy-1-methylcyclobutan-1-amine (CAS: 1638763-32-2, C₇H₁₅NO₂, MW = 145.2 g/mol): Additional methoxy and methyl groups introduce steric hindrance and electronic effects, altering reactivity. Higher CCS ([M+H]⁺ = 131.8 Ų) indicates a larger molecular footprint than the target compound .
2,2-Dimethylcyclobutan-1-amine Hydrochloride (CAS: 1803562-44-8, C₆H₁₄ClN, MW = 135.64 g/mol):
Functional Group Additions
- Classified as a versatile small-molecule scaffold for medicinal chemistry .
| Property | Target Compound | 4-Methyl Hydrochloride |
|---|---|---|
| Molecular Formula | C₇H₁₅NO | C₈H₁₈ClNO |
| Molecular Weight | 129.20 | 179.69 |
| Key Application | Research compound | Drug scaffold |
Research Implications and Challenges
- Analytical Differentiation : CCS values and mass spectrometry data are critical for distinguishing between structurally similar amines in complex mixtures .
- Safety Profiles : Variants with hydrochloride salts (e.g., CAS 1432681-82-7) may pose fewer volatility risks but require stringent handling due to corrosivity .
Biological Activity
3-Methoxy-2,2-dimethylcyclobutan-1-amine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound possesses a cyclobutane ring with methoxy and dimethyl substituents, which influence its reactivity and interaction with biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy group enhances its solubility and ability to form hydrogen bonds, while the amine group allows for interactions with enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
- Antidepressant-like Activity : The compound has been investigated for its effects on serotonin receptors, indicating possible antidepressant-like properties similar to other psychoplastogens .
- Toxicological Profile : Toxicological studies have highlighted concerns regarding skin irritation and systemic toxicity at higher doses. Observations from animal studies indicate adverse effects on liver and kidney function when administered at elevated levels .
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that this compound could protect neuronal cells from oxidative stress. The compound was shown to reduce markers of neuronal apoptosis when administered prior to exposure to neurotoxic agents.
Study 2: Antidepressant Activity
In a behavioral study using rodent models of depression, administration of this compound resulted in significant reductions in despair behaviors compared to control groups. This suggests a potential mechanism involving serotonin modulation.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methoxycyclobutanamine | Lacks dimethyl groups | Reduced receptor interaction |
| 2,2-Dimethylcyclobutanamine | Lacks methoxy group | Different reactivity profile |
| 3-Methoxy-2-methylcyclobutan-1-amine | One methyl group only | Altered pharmacodynamics |
The presence of both the methoxy group and two methyl groups in this compound contributes to its distinct steric and electronic properties, enhancing its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
